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molecular formula C10H9NO3 B2496309 Methyl 2-(2-cyanophenoxy)acetate CAS No. 34844-79-6

Methyl 2-(2-cyanophenoxy)acetate

Cat. No. B2496309
M. Wt: 191.186
InChI Key: WBGOKMZCLMNFQO-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

Methyl bromoacetate (1.95 mL, 20 mmol) is added dropwise to a solution of 2-cyanophenol (2.38 g, 20 mmol), and K2CO3 (2.78 g, 20.1 mmol) in acetone (100 mL) stirred under N2 at 25° C. After 24 h, the solid is filtered off and the filtrate is concentrated in vacuo and the residue is dried in a vacuum oven to give methyl 2-(2-cyanophenoxy)ethanoate (3.82 g, 100%) as a beige solid. 1H NMR (DMSO) δ7.76 (1H, dd, J=7.6, 1.7 Hz), 7.64 (1H, dt, Jd=1.6 Hz, Jt=8.0 Hz), 7.20˜7.10 (2H, m), 5.04 (2H, brs), 3.70 (3H, s).
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])#[N:8].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH2:2][C:3]([O:5][CH3:6])=[O:4])#[N:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.95 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
2.38 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)O
Name
Quantity
2.78 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred under N2 at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C1=C(OCC(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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